molecular formula C15H15Cl3N4OS B14914762 N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide

N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide

Cat. No.: B14914762
M. Wt: 405.7 g/mol
InChI Key: FLLFQWCIOCBSOS-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide is a complex organic compound with a unique structure that includes a quinoline ring, a thiourea group, and a trichloromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide typically involves multiple steps. One common method starts with the reaction of 8-aminoquinoline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the desired thiourea derivative. The final step involves the acylation of the thiourea derivative with propionyl chloride under basic conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trichloromethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thiourea group can form covalent bonds with cysteine residues in proteins, inhibiting their function. These interactions can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(3-naphthalen-2-yl-thioureido)-ethyl)-benzamide
  • 2-Methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide

Uniqueness

N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide is unique due to the presence of the quinoline ring, which imparts distinct biological activities compared to similar compounds with naphthalene rings.

Properties

Molecular Formula

C15H15Cl3N4OS

Molecular Weight

405.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]propanamide

InChI

InChI=1S/C15H15Cl3N4OS/c1-2-11(23)21-13(15(16,17)18)22-14(24)20-10-7-3-5-9-6-4-8-19-12(9)10/h3-8,13H,2H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

FLLFQWCIOCBSOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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